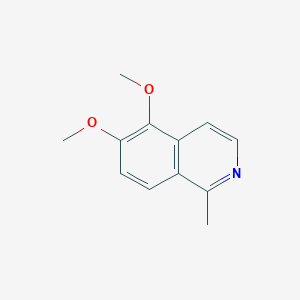

5,6-Dimethoxy-1-methylisoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

5,6-dimethoxy-1-methylisoquinoline |

InChI |

InChI=1S/C12H13NO2/c1-8-9-4-5-11(14-2)12(15-3)10(9)6-7-13-8/h4-7H,1-3H3 |

InChI Key |

AEINAJLQHYWFMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC2=C1C=CC(=C2OC)OC |

Origin of Product |

United States |

Spectroscopic Characterization and Advanced Analytical Techniques in 5,6 Dimethoxy 1 Methylisoquinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For a molecule like 5,6-Dimethoxy-1-methylisoquinoline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete assignment of all proton and carbon signals.

Proton (¹H) NMR Spectral Analysis

While specific experimental data for this compound is not available, a hypothetical ¹H NMR spectrum can be predicted based on the analysis of similar structures. The spectrum would be expected to show distinct signals for the aromatic protons, the methyl group protons, and the methoxy (B1213986) group protons. The chemical shifts (δ) would be influenced by the electron-donating effects of the methoxy groups and the anisotropic effects of the aromatic system. Coupling constants (J) between adjacent aromatic protons would provide information about their relative positions on the isoquinoline (B145761) ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular mass and elemental composition of a compound. For this compound (C₁₂H₁₃NO₂), the calculated exact mass is 203.0946 g/mol . HRMS analysis would provide an experimental mass with high accuracy, confirming the molecular formula. Furthermore, analysis of the fragmentation patterns in the mass spectrum can offer valuable structural information. The fragmentation of isoquinoline alkaloids is often characterized by specific cleavage pathways that can help in identifying the substitution pattern. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for C-H stretching vibrations of the aromatic ring and the methyl group, C=N stretching of the isoquinoline core, and C-O stretching of the methoxy groups. Aromatic C-H out-of-plane bending vibrations would also provide clues about the substitution pattern of the benzene (B151609) ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and the extent of conjugation. The UV-Vis spectrum of this compound would display absorption maxima (λ_max) corresponding to π → π* transitions within the aromatic isoquinoline system. The position and intensity of these absorptions are influenced by the substituents on the aromatic ring. The methoxy groups, being auxochromes, are expected to cause a bathochromic (red) shift of the absorption bands compared to the unsubstituted isoquinoline. The analysis of the UV-Vis spectrum can provide insights into the electronic structure of the molecule.

Chromatographic Methods for Purification, Isolation, and Quantitative Analysis

Chromatography is a fundamental technique for separating components of a mixture. In the context of this compound, it is crucial for isolating the compound from complex matrices, such as natural product extracts or synthetic reaction mixtures, as well as for quantifying its presence.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. It offers high resolution, speed, and sensitivity, making it an invaluable tool in the analysis of isoquinoline alkaloids like this compound.

Principles and Methodology

HPLC operates by injecting a small volume of a liquid sample into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column at high pressure. The separation of the sample components is achieved based on their differential interactions with the stationary and mobile phases. For isoquinoline alkaloids, which are basic in nature, reversed-phase HPLC is commonly employed. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, often consisting of acetonitrile (B52724) or methanol (B129727) and water, with additives to control pH and improve peak shape.

The use of acidic modifiers, such as formic acid or trifluoroacetic acid, in the mobile phase can protonate the nitrogen atom of the isoquinoline ring, which can help to reduce peak tailing and improve chromatographic resolution. Gradient elution, where the composition of the mobile phase is changed over time, is often used to effectively separate a wide range of compounds with varying polarities that may be present in a sample.

Research Findings

While specific HPLC methods for the routine analysis of this compound are not extensively detailed in publicly available literature, methods for structurally similar isoquinoline alkaloids provide a strong basis for its analysis. For instance, the separation of various isoquinoline alkaloids has been successfully achieved using C18 columns with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer, such as ammonium (B1175870) formate. The addition of a small percentage of an amine, like triethylamine, can also be beneficial in reducing silanol (B1196071) interactions and improving peak symmetry.

A typical HPLC analysis of an extract containing isoquinoline alkaloids would involve detection using a UV detector, often at multiple wavelengths to aid in identification. For quantitative analysis, a calibration curve is constructed by running a series of standard solutions of the pure compound at known concentrations. The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration. For more complex samples or when higher sensitivity and specificity are required, HPLC can be coupled with a mass spectrometer (LC-MS).

Illustrative HPLC Parameters for Isoquinoline Alkaloids:

| Parameter | Value/Description |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Acetonitrile; B: 0.1% Formic acid in Water (Gradient elution) |

| Gradient | 10-90% A over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

| Temperature | 25 °C |

This table presents a general method applicable to isoquinoline alkaloids and serves as a starting point for the analysis of this compound.

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic technique used for the separation and identification of compounds. It is widely used to monitor the progress of chemical reactions, to identify compounds present in a mixture, and to determine the purity of a substance.

Principles and Methodology

In TLC, a thin layer of an adsorbent material, such as silica (B1680970) gel, is coated onto a flat carrier, typically a glass plate or an aluminum sheet. A small spot of the sample solution is applied to one end of the plate, which is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). The mobile phase moves up the plate by capillary action, and the components of the sample mixture travel up the plate at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.

For the analysis of basic compounds like this compound, it is common to use a mobile phase containing a small amount of a basic modifier, such as ammonia (B1221849) or triethylamine. This helps to prevent the streaking of the spots by neutralizing the acidic sites on the silica gel. After the separation is complete, the plate is removed from the chamber, and the separated spots are visualized. This can often be done under UV light if the compounds are fluorescent or absorb UV light. Staining with a chemical reagent, such as Dragendorff's reagent which gives a characteristic orange or reddish-brown color with alkaloids, is also a common visualization technique.

The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC and can be used for identification purposes.

Research Findings

Studies on the analysis of alkaloids from natural sources, such as Nigella sativa (where this compound has been reported), often employ TLC for initial screening. While a specific method for this compound is not detailed, the general approach would involve extraction of the alkaloids from the plant material, followed by TLC analysis on silica gel plates with a suitable solvent system.

Illustrative TLC Parameters for Isoquinoline Alkaloids:

| Parameter | Value/Description |

| Stationary Phase | Silica gel 60 F254 TLC plates |

| Mobile Phase | Ethyl Acetate (B1210297) : Hexane (B92381) : Triethylamine (70 : 25 : 5, v/v/v) |

| Visualization | UV light (254 nm) and Dragendorff's reagent |

| Expected Rf | Varies depending on the specific alkaloid, but typically between 0.2 and 0.8 |

This table presents a general method applicable to isoquinoline alkaloids and serves as a starting point for the analysis of this compound.

Structure Activity Relationship Sar Studies of 5,6 Dimethoxy 1 Methylisoquinoline and Its Analogues

Systematic Evaluation of Substituent Effects on Biological Activity

The biological activity of isoquinoline (B145761) derivatives can be profoundly influenced by the nature and position of various substituents on the isoquinoline core.

Influence of Methoxy (B1213986) Group Position and Number

The position and number of methoxy groups on the aromatic ring of the isoquinoline nucleus are critical determinants of biological activity. Studies on various isoquinoline alkaloids have demonstrated that the specific arrangement of these electron-donating groups can significantly impact their pharmacological effects.

The presence of methoxy groups in conjunction with hydroxyl groups, particularly in an ortho position to each other, has also been shown to be important for activities such as iron chelation. nih.gov This highlights the intricate interplay between different functional groups on the isoquinoline core.

Table 1: Influence of Methoxy/Ethoxy Group Position on Biological Activity

| Compound Analogue | Substituent Position(s) | Observed Activity | Reference |

|---|---|---|---|

| 6-Ethoxyisoquinoline Derivative | 6-position | Excellent activity | nih.gov |

| 7-Ethoxyisoquinoline Derivative | 7-position | Loss of activity | nih.gov |

| 6,7-Diethoxyisoquinoline Derivative | 6 and 7-positions | Activity comparable to 6-substituted analogue | nih.gov |

Role of the C-1 Methyl Group in Bioactivity

The C-1 position of the isoquinoline ring is a frequent point of substitution in biologically active alkaloids. The presence of a methyl group at this position, as seen in 5,6-Dimethoxy-1-methylisoquinoline, can significantly influence the molecule's interaction with its biological target.

Impact of Nitrogen Atom Substitutions and Quaternization

The nitrogen atom in the isoquinoline ring is a key feature that can be readily modified, leading to significant changes in biological activity. Quaternization of the nitrogen atom, forming an isoquinolinium salt, is a common transformation that can enhance the reactivity and biological profile of the molecule. nih.gov

Quaternization reduces the electron density of the heterocyclic ring, making it more susceptible to nucleophilic attack, a strategy often employed in the synthesis of complex isoquinoline derivatives. nih.gov From a biological perspective, the positive charge introduced by quaternization can lead to new or enhanced interactions with biological targets, such as DNA or protein active sites. youtube.com For example, the naturally occurring alkaloids berberine (B55584) and palmatine, which possess a quaternized isoquinoline core, have been successfully used in reductive functionalization reactions. nih.gov

Furthermore, the nature of the substituent on the nitrogen atom can also modulate activity. Studies have shown that different protecting groups on the nitrogen, such as benzyl (B1604629), methyl, and para-methoxybenzyl, are well-tolerated in certain reactions, leading to the desired products in good yields. nih.gov This indicates that the nitrogen atom is a versatile handle for chemical modification to fine-tune the properties of the isoquinoline scaffold.

Effects of Additional Substituents on the Aromatic Ring

Beyond the methoxy groups, the introduction of other substituents onto the aromatic portion of the isoquinoline ring can further refine its biological activity. The electronic nature and steric bulk of these additional groups can have a profound impact.

Research has shown that substitution on the aromatic ring of quinolinium, a related heterocyclic system, did not have a major influence on certain types of reactivity. nih.govnih.gov However, in other contexts, the effect is more pronounced. For example, in a study of isoquinoline derivatives, the introduction of electron-withdrawing groups like a carboxyl group at the 6- or 7-position led to a significant decrease or complete loss of activity. nih.gov Conversely, the presence of electron-donating substituents can increase the reactivity of the aromatic group in certain reactions. researchgate.net

The type and position of halogen substituents can also be critical. In one study, the introduction of a chlorine atom at a specific position maintained the activity of the parent compound, while replacing it with fluorine resulted in reduced activity. nih.gov This demonstrates the subtle yet significant role that even small changes in substituent patterns can play in determining the biological outcome.

Table 2: Effect of Additional Substituents on the Aromatic Ring of Isoquinoline Analogues

| Substituent | Position(s) | Effect on Activity | Reference |

|---|---|---|---|

| Carboxyl group | 6- or 7-position | Significant decrease or loss of activity | nih.gov |

| Chlorine | para-position of a hydroxyl group | Maintained activity | nih.gov |

| Fluorine | para-position of a hydroxyl group | Reduced activity | nih.gov |

Pharmacophore Modeling and Design

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity.

Identification of Key Structural Motifs for Target Binding

The development of a pharmacophore model for this compound and its analogues involves identifying the key structural motifs responsible for their interaction with a biological target. mdpi.com This process can be approached from two main perspectives: ligand-based and structure-based methods. mdpi.commdpi.com

In a ligand-based approach, a set of known active compounds is analyzed to identify common chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. youtube.com For the this compound scaffold, key features would likely include:

Aromatic Ring System: The isoquinoline core itself provides a rigid aromatic surface capable of participating in π-π stacking or hydrophobic interactions with the target.

Hydrogen Bond Acceptors: The oxygen atoms of the two methoxy groups at the 5- and 6-positions can act as hydrogen bond acceptors.

Hydrophobic/Aliphatic Group: The methyl group at the C-1 position represents a small hydrophobic feature that could fit into a corresponding hydrophobic pocket in the target protein.

Basic Nitrogen Atom: The nitrogen atom of the isoquinoline ring can act as a hydrogen bond acceptor or, if protonated, as a hydrogen bond donor or participate in ionic interactions.

A structure-based approach, on the other hand, utilizes the three-dimensional structure of the target protein to map out the key interaction points within the binding site. mdpi.com This allows for a more precise definition of the pharmacophore, including the spatial constraints imposed by the receptor. mdpi.com

By combining the information from SAR studies and computational modeling, a comprehensive pharmacophore model can be constructed. This model serves as a valuable template for the virtual screening of compound libraries to identify new molecules with the desired biological activity and for the rational design of more potent and selective analogues of this compound. nih.gov

Computational Chemistry Approaches for Lead Optimization

Lead optimization is a critical phase in drug discovery that focuses on refining the chemical structure of a lead compound to improve its drug-like properties. coleparmer.frdanaher.com For a molecule such as this compound, computational chemistry provides powerful tools to guide this process, accelerating the development of analogues with enhanced potency, selectivity, and improved absorption, distribution, metabolism, and excretion (ADME) profiles. coleparmer.frspirochem.com This iterative process involves the design, synthesis, and testing of new compounds to build a comprehensive structure-activity relationship (SAR). patsnap.com

The optimization process for analogues of this compound would typically involve several computational strategies:

Functional Group Modification: Chemists can computationally model the effect of altering or substituting the methoxy groups at the C5 and C6 positions or the methyl group at the C1 position. For example, replacing a methoxy group with an ethoxy group or a halogen could be simulated to predict changes in binding affinity and metabolic stability.

Isosteric Replacement: This involves substituting parts of the molecule with other chemical groups that have similar physical or chemical properties. Computational models can help identify suitable bioisosteres for the isoquinoline core or its substituents to improve target interaction or pharmacokinetic properties. nih.gov

Conformational Analysis: Understanding the three-dimensional shape and flexibility of this compound and its analogues is crucial. Conformational analysis helps identify the low-energy conformations that are most likely to bind to a biological target, providing insights for designing more rigid and potent inhibitors. japsonline.com

These computational approaches allow researchers to prioritize the synthesis of compounds that are most likely to succeed, thereby saving significant time and resources in the lead optimization phase. spirochem.com

In Silico Studies and Molecular Docking Simulations

In silico methods, particularly molecular docking, are fundamental in modern drug design and play a crucial role in elucidating the interactions between a ligand like this compound and its potential protein targets. danaher.com

Prediction of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It allows researchers to visualize how a compound, such as this compound, fits into the binding site of a target protein and to predict the strength of the interaction (binding affinity). researchgate.net

The process involves placing the 3D structure of the ligand into the active site of a protein and evaluating the interaction energy. The simulation identifies key interactions, such as:

Hydrogen Bonds: The oxygen atoms of the dimethoxy groups on the isoquinoline ring could act as hydrogen bond acceptors.

Hydrophobic Interactions: The aromatic isoquinoline core and the methyl group can form favorable hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

For instance, a hypothetical docking study of this compound into a protein kinase active site might reveal the interactions detailed in the table below.

| Interaction Type | Ligand Group | Target Amino Acid Residue | Predicted Distance (Å) |

| Hydrogen Bond | 5-Methoxy Oxygen | LYS-72 | 2.9 |

| Hydrogen Bond | 6-Methoxy Oxygen | ASP-184 | 3.1 |

| Hydrophobic (π-Alkyl) | Isoquinoline Ring | VAL-57 | 3.8 |

| Hydrophobic (Alkyl) | 1-Methyl Group | LEU-135 | 4.2 |

This table presents hypothetical data for illustrative purposes.

Such detailed predictions of ligand-target interactions are invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective analogues. nih.gov

Virtual Screening and Lead Identification

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov This technique is a cost-effective and rapid alternative to high-throughput screening (HTS). nih.gov If this compound were identified as a hit compound, virtual screening could be employed to find new, structurally related or diverse leads with potentially improved properties. researchgate.net

The workflow for virtual screening typically involves:

Library Preparation: A large database of chemical compounds is curated and prepared for screening. domainex.co.uk

Target-Based Screening: Using the 3D structure of a known protein target, docking programs assess how well each molecule in the library fits into the binding site. researchgate.net

Ligand-Based Screening: If the target structure is unknown, screening can be based on the structure of a known active ligand like this compound. The software searches for molecules with similar shapes or electrostatic properties. researchgate.net

Hit Prioritization: Compounds are ranked based on their docking scores or similarity metrics, and the top-ranking molecules are selected for experimental testing. nih.gov

The table below illustrates a sample output from a hypothetical virtual screening campaign to identify compounds with higher predicted binding affinity than the parent molecule.

| Compound ID | Structure | Docking Score (kcal/mol) | Key Predicted Interaction |

| Lead Compound | This compound | -7.5 | H-bond with LYS-72 |

| V-Screen Hit 1 | 5-Methoxy-6-ethoxy-1-methylisoquinoline | -8.2 | Additional hydrophobic contact |

| V-Screen Hit 2 | 5,6-Dimethoxy-1-ethylisoquinoline | -7.9 | Enhanced pocket filling |

| V-Screen Hit 3 | 5-Hydroxy-6-methoxy-1-methylisoquinoline | -8.5 | New H-bond with GLU-91 |

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.comwalisongo.ac.id For isoquinoline derivatives, QSAR models can be developed to predict the activity of newly designed compounds before they are synthesized. researchgate.netnih.gov

A QSAR study involves several steps:

Data Set Collection: A series of analogues of this compound with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: Various physicochemical properties, known as descriptors, are calculated for each molecule. These can include electronic descriptors (e.g., dipole moment, atomic charges), steric descriptors (e.g., molecular volume), and hydrophobic descriptors (e.g., LogP). walisongo.ac.idbohrium.com

Model Development: Statistical methods, such as multiple linear regression, are used to generate an equation that correlates the descriptors with biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure it is robust and reliable. japsonline.comresearchgate.net

A resulting QSAR equation might look like this: pIC₅₀ = 0.8 * LogP - 1.5 * (Dipole Moment) + 0.3 * (Molecular Surface Area) + 2.1

The table below shows a hypothetical dataset that could be used to generate such a model for analogues of this compound.

| Compound | R¹ Group | LogP | Dipole Moment (Debye) | pIC₅₀ (Experimental) | pIC₅₀ (Predicted) |

| 1 | -CH₃ | 2.5 | 2.1 | 6.8 | 6.7 |

| 2 | -CH₂CH₃ | 2.9 | 2.2 | 7.1 | 7.2 |

| 3 | -Cl | 3.1 | 3.5 | 5.9 | 6.0 |

| 4 | -OH | 2.0 | 2.8 | 6.2 | 6.1 |

This table presents hypothetical data for illustrative purposes. The core structure is 5,6-Dimethoxyisoquinoline with substitutions at the R¹ position.

QSAR models provide valuable insights into which chemical properties are most important for activity, guiding further lead optimization efforts. japsonline.com

Biosynthesis and Chemoecology of Isoquinoline Alkaloids Pertaining to 5,6 Dimethoxy 1 Methylisoquinoline

Elucidation of Enzymatic Pathways for Isoquinoline (B145761) Alkaloid Production

The biosynthesis of benzylisoquinoline alkaloids is a multi-step process, commencing with L-tyrosine, which is converted into both dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. researchgate.netcapes.gov.br The condensation of these two molecules is a pivotal step, catalyzed by norcoclaurine synthase (NCS), to form the central precursor, (S)-norcoclaurine. troutsnotes.comcapes.gov.br This molecule then undergoes a series of modifications, including O-methylation, N-methylation, and hydroxylation, to yield the critical branch-point intermediate, (S)-reticuline. acs.org

(S)-reticuline is the last common precursor for numerous BIA structural subgroups, including protoberberines, benzophenanthridines, and morphinans. researchgate.netnih.gov The diversification from (S)-reticuline is driven by a variety of enzymes that construct the core backbone of different alkaloid types. A key enzyme is the berberine (B55584) bridge enzyme (BBE), a FAD-dependent oxidase that catalyzes an oxidative C-C bond formation to convert the N-methyl group of (S)-reticuline into the methylene (B1212753) bridge of (S)-scoulerine, the foundational structure of protoberberine alkaloids. capes.gov.bracs.org Further modifications by enzymes such as hydroxylases, O-methyltransferases, and oxidases lead to the vast diversity of final products. wikipedia.org

Below is a table detailing some of the core enzymes involved in the central BIA pathway leading to and from (S)-reticuline.

| Enzyme Name | Abbreviation | Function |

| Tyrosine/Dopa Decarboxylase | TYDC | Catalyzes the conversion of tyrosine and L-DOPA to their corresponding amines (tyramine and dopamine). researchgate.nettroutsnotes.com |

| Norcoclaurine Synthase | NCS | Catalyzes the condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine. troutsnotes.comcapes.gov.br |

| Norcoclaurine 6-O-methyltransferase | 6OMT | O-methylates the 6-hydroxyl group of (S)-norcoclaurine to yield (S)-coclaurine. acs.orgwikipedia.org |

| Coclaurine N-methyltransferase | CNMT | N-methylates (S)-coclaurine to produce (S)-N-methylcoclaurine. troutsnotes.comjptcp.com |

| (S)-N-methylcoclaurine 3'-hydroxylase | NMCH/CYP80B | A cytochrome P450 enzyme that hydroxylates (S)-N-methylcoclaurine at the 3' position. acs.org |

| 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase | 4'OMT | Catalyzes the final O-methylation step to form (S)-reticuline. acs.orgwikipedia.org |

| Berberine Bridge Enzyme | BBE | Converts (S)-reticuline to (S)-scoulerine, forming the protoberberine backbone. capes.gov.bracs.org |

| Scoulerine 9-O-methyltransferase | SOMT | Methylates (S)-scoulerine to produce (S)-tetrahydrocolumbamine. researchgate.netacs.org |

| Canadine Synthase | CAS | A cytochrome P450 (CYP719A family) that forms a methylenedioxy bridge to produce (S)-canadine (tetrahydroberberine). researchgate.netacs.org |

| (S)-Tetrahydroprotoberberine Oxidase | STOX | Oxidizes tetrahydroprotoberberine alkaloids, such as canadine, to their quaternary forms, like berberine. acs.org |

Genetic and Molecular Determinants of Biosynthetic Enzymes

The production of isoquinoline alkaloids is genetically controlled, with the genes for most of the biosynthetic enzymes having been identified and characterized from various plant species, including Papaver somniferum (opium poppy), Coptis japonica (Japanese goldthread), and Eschscholzia californica (California poppy). researchgate.netnih.gov These genes encode the specific methyltransferases, cytochrome P450 monooxygenases, and oxidoreductases that constitute the pathway.

The expression of these biosynthetic genes is tightly regulated, often by specific families of transcription factors. In Coptis japonica, a basic helix-loop-helix (bHLH) type transcription factor, CjbHLH1, has been shown to specifically regulate the transcription of genes involved in isoquinoline alkaloid biosynthesis. Overexpression or suppression (via RNA interference) of CjbHLH1 directly impacts the expression levels of pathway genes and, consequently, alkaloid accumulation. Such transcription factors are key targets for metabolic engineering, a strategy used to enhance the production of valuable alkaloids. nih.gov By overexpressing rate-limiting enzymes or regulatory factors, or by silencing genes in competing pathways, researchers can increase the yield of desired compounds. nih.gov

Ecological Roles and Distribution of Isoquinoline Alkaloids in Plant Species

Isoquinoline alkaloids are not essential for the primary growth and development of plants but are considered secondary metabolites that mediate interactions with the environment. Their primary ecological function is defense. researchgate.net The bitter taste and toxicity of many alkaloids deter herbivores, while their antimicrobial properties protect the plant against pathogenic fungi and bacteria. capes.gov.br For example, the well-known antimicrobial alkaloid berberine is produced by plants in the Berberidaceae and Ranunculaceae families. nih.gov

These alkaloids are predominantly found in a specific set of plant families. nih.gov The compound 5,6-Dimethoxy-1-methylisoquinoline (nigellimine) has been isolated from Nigella sativa of the Ranunculaceae family and the cactus Pachycereus weberi from the Cactaceae family. troutsnotes.comacs.org The distribution of these compounds is often tissue-specific, with higher concentrations accumulating in vulnerable or valuable parts of the plant, such as roots, latex, or bark. nih.gov

| Plant Family | Examples of Isoquinoline Alkaloids Produced |

| Papaveraceae (Poppy family) | Morphine, Codeine, Papaverine, Sanguinarine, Berberine. nih.gov |

| Berberidaceae (Barberry family) | Berberine, Jatrorrhizine. nih.govacs.org |

| Ranunculaceae (Buttercup family) | Berberine, Coptisine, Palmatine, Nigellimine. nih.govacs.org |

| Menispermaceae (Moonseed family) | Tubocurarine, Cepharanthine. nih.govcapes.gov.br |

| Cactaceae (Cactus family) | Mescaline, various simple tetrahydroisoquinolines including Nigellimine (Isosalsolidine). troutsnotes.com |

| Fumariaceae (Fumitory family) | Protopine, Spirobenzylisoquinolines. |

In Vitro and In Vivo Biosynthetic Studies

Studying the biosynthesis of isoquinoline alkaloids has been greatly advanced by in vitro and in vivo systems. Plant cell cultures, particularly from species like Coptis japonica and Eschscholzia californica, have been instrumental in elucidating enzymatic steps and their regulation. researchgate.net These controlled systems allow for the feeding of labeled precursors and the isolation of enzymes for characterization. wikipedia.org

More recently, metabolic engineering has enabled the reconstruction of BIA pathways in microorganisms, which serve as "in vivo" production platforms. researchgate.net Scientists have successfully engineered baker's yeast (Saccharomyces cerevisiae) and Escherichia coli to produce key BIA intermediates like (S)-reticuline from simple sugars. troutsnotes.com This involves transferring the entire multi-gene pathway from the plant into the microbe. researchgate.net These microbial systems offer a promising alternative to extraction from rare plant sources, providing a scalable and controlled environment for producing valuable alkaloids. researchgate.net For instance, co-culturing different strains of engineered Pichia pastoris, each expressing a part of the pathway, has been shown to be an effective strategy for producing complex alkaloids like stylopine.

Advanced Research Directions and Emerging Therapeutic Potential of Dimethoxyisoquinolines Preclinical Focus

Development of Multi-Targeted Agents for Complex Diseases

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the multifactorial nature of complex diseases such as cancer and neurodegenerative disorders. This has spurred the development of multi-target-directed ligands (MTDLs), single chemical entities designed to modulate multiple biological targets simultaneously. nih.gov The dimethoxyisoquinoline scaffold has shown promise in this area.

Preclinical research has demonstrated that derivatives of dimethoxyisoquinoline can be engineered to interact with multiple targets relevant to specific diseases. For instance, a series of (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl) acetamides, which incorporate a substituted isoquinoline (B145761) moiety, have been synthesized and evaluated as MTDLs for neurodegenerative diseases complicated by depression. nih.gov Certain compounds in this series displayed potent inhibitory activity against both monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE), two key enzymes implicated in the pathology of these conditions. nih.gov The lead compound from this study, compound 4g , was shown to bind to the primary interaction sites of both enzymes, highlighting the potential of this scaffold in designing dual-action agents. nih.gov

Another study focused on 3-phenyl substituted 6,7-dimethoxyisoquinoline (B95607) derivatives as antibacterial agents that target the bacterial cell division protein FtsZ. nih.gov Several of these derivatives exhibited activity against multidrug-resistant strains of Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov This suggests that the dimethoxyisoquinoline core can be functionalized to not only inhibit a specific bacterial target but also to overcome resistance mechanisms, a critical aspect of modern anti-infective research.

| Compound Class | Primary Targets | Therapeutic Area | Key Preclinical Findings |

|---|---|---|---|

| (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl) acetamides | MAO-B, BuChE | Neurodegenerative Diseases | Dual inhibition of key enzymes with good blood-brain barrier penetration predicted. nih.gov |

| 3-Phenyl substituted 6,7-dimethoxyisoquinoline derivatives | FtsZ | Antibacterial | Activity against MRSA and VRE; stabilization of FtsZ polymers. nih.gov |

Prodrug Design and Targeted Delivery Systems for Enhanced Efficacy (Preclinical)

The development of prodrugs is a well-established strategy to overcome limitations of active pharmaceutical ingredients, such as poor solubility, limited permeability, and lack of site-specificity. rsc.org A prodrug is a bioreversible derivative that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug. rsc.org While specific prodrugs of 5,6-Dimethoxy-1-methylisoquinoline are not extensively reported in the literature, the principles of prodrug design are highly applicable to this class of compounds.

The isoquinoline scaffold possesses functional groups that are amenable to chemical modification for prodrug development. For instance, if hydroxyl or amino groups are present in derivatives, they can be esterified or amidated to create prodrugs with altered physicochemical properties. This can lead to improved oral absorption and targeted delivery to specific tissues or organs where enzymes capable of cleaving the promoiety are abundant. acs.org

The goal of such a strategy for a dimethoxyisoquinoline derivative would be to enhance its therapeutic index by increasing its concentration at the site of action while minimizing systemic exposure and potential off-target effects. For example, a prodrug could be designed to be selectively activated in a tumor microenvironment, which often has a different pH or higher levels of certain enzymes compared to healthy tissues.

Synergistic Combinations with Existing Preclinical Agents

The combination of multiple therapeutic agents is a cornerstone of treatment for many complex diseases, including cancer. mdpi.com The rationale behind combination therapy is to target different signaling pathways, overcome drug resistance, and achieve a synergistic effect, where the combined effect is greater than the sum of the individual effects. mdpi.com

Natural isoquinoline alkaloids, a class that includes dimethoxyisoquinoline derivatives, have shown potential for synergistic interactions with conventional chemotherapeutic drugs in preclinical models. mdpi.com For example, the isoquinoline alkaloid berberine (B55584) has been studied in combination with various anticancer agents and has been shown to enhance their cytotoxic effects in different cancer cell lines. xiahepublishing.com These effects are often mediated through the modulation of multiple cellular pathways, including those involved in cell cycle regulation, apoptosis, and drug efflux. xiahepublishing.comnih.gov

While specific synergistic studies involving this compound are not prominent in the available literature, the known anticancer activities of related isoquinoline alkaloids suggest that this compound could be a valuable component in combination therapies. nih.gov Preclinical studies could explore its use alongside standard-of-care chemotherapeutics to potentially reduce the required doses of toxic drugs and combat the development of resistance.

Applications in Chemical Biology and Probe Development

Chemical probes are small molecules used to study and manipulate biological systems. youtube.com Fluorescent probes, in particular, are invaluable tools for visualizing and tracking biomolecules and cellular processes in real-time. youtube.com The isoquinoline ring system, due to its inherent fluorescence properties, is an attractive scaffold for the development of such probes. nih.govnih.gov

Derivatives of isoquinoline have been developed as fluorescent sensors for various applications. For example, isoquinoline-derivatized tris(2-pyridylmethyl)amines have been synthesized as fluorescent zinc sensors with high selectivity over other divalent cations like cadmium. rsc.org The introduction of methoxy (B1213986) groups into the isoquinoline chromophore was found to significantly enhance the fluorescence quantum yield, making these probes suitable for fluorescence microscopy in living cells. rsc.org

Given these precedents, this compound and its analogs could be developed into fluorescent probes for specific biological targets. By attaching a reactive group or a targeting moiety, these compounds could be used to label and visualize proteins or other biomolecules, providing insights into their localization, dynamics, and function within the cell.

| Isoquinoline Derivative Class | Probe Type | Target/Application | Key Finding |

|---|---|---|---|

| Isoquinoline-derivatized tris(2-pyridylmethyl)amines | Fluorescent Sensor | Zinc ions (Zn2+) | Methoxy substitution enhances fluorescence for live-cell imaging. rsc.org |

| Boroisoquinolines | Fluorescent Probe | Protein labeling (e.g., Cannabinoid receptor CB2) | Efficient fluorescence with large Stokes shifts. nih.gov |

Exploration of Novel Pharmacological Targets and Mechanisms

A significant part of preclinical research is dedicated to identifying novel pharmacological targets and elucidating the mechanisms of action of new chemical entities. The dimethoxyisoquinoline scaffold has been shown to interact with a variety of biological targets, suggesting a rich and underexplored pharmacology. nih.gov

Recent studies have identified novel targets for dimethoxyisoquinoline derivatives. For instance, a series of 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines were synthesized and evaluated for their antimicrobial activity. nih.gov Several of these compounds, particularly ester and carbamate (B1207046) derivatives, exhibited potent and broad-spectrum bactericidal activity. nih.gov Further investigation into the mechanism of action of these compounds could reveal novel antibacterial targets.

The diverse biological activities reported for isoquinoline alkaloids, including anti-inflammatory, antioxidant, and antiviral effects, suggest that the this compound core could interact with a wide range of cellular pathways and protein targets. nih.govnih.gov Future preclinical research should focus on target identification and validation studies, employing techniques such as affinity chromatography, proteomics, and genetic approaches to uncover the molecular basis of their therapeutic potential. This will be crucial for the rational design of next-generation dimethoxyisoquinoline-based therapeutics.

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling 5,6-Dimethoxy-1-methylisoquinoline in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Follow GHS classification guidelines (acute toxicity, skin/eye irritation) by using nitrile gloves, lab coats, and safety goggles. Avoid aerosol formation during weighing or transfer .

- Emergency Measures : For skin contact, wash with soap and water for 15 minutes; for eye exposure, rinse with saline solution and seek medical attention. Use fume hoods to ensure adequate ventilation during synthesis or purification steps .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.

Q. How can researchers synthesize this compound derivatives with high purity?

- Methodological Answer :

- Cyclization Strategies : Adapt the Bischler-Napieralski reaction using phenethylamine precursors (e.g., 3,4-dimethoxyphenethylamine) and phosphoryl chloride (POCl₃) as a cyclizing agent. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .

- Purification : Employ column chromatography (silica gel, gradient elution with dichloromethane/methanol 95:5) to isolate the target compound. Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm) .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use -NMR (DMSO-d₆, 400 MHz) to identify methoxy ( 3.75–3.85 ppm) and methylisoquinoline protons ( 2.45–2.60 ppm). Compare with reference spectra from analogs like 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline .

- Purity Assessment :

| Technique | Parameters | Purpose |

|---|---|---|

| HPLC | C18 column, 0.1% TFA in H₂O/MeCN (70:30), 1 mL/min | Quantify impurities (<0.5%) |

| LC-MS | ESI+ mode, m/z 203.2371 [M+H]⁺ | Confirm molecular ion |

Advanced Research Questions

Q. How can researchers address discrepancies in reported physical properties (e.g., solubility, stability) of this compound?

- Methodological Answer :

- Experimental Validation : Conduct solubility studies in DMSO, ethanol, and water (25°C, 48 hr) using gravimetric analysis. Compare results with computational predictions (e.g., COSMO-RS solvation model) to resolve conflicts .

- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC to identify decomposition products (e.g., demethylated analogs) .

Q. What strategies optimize multi-step synthesis yields of this compound?

- Methodological Answer :

- Catalytic Optimization : Replace traditional Lewis acids (e.g., AlCl₃) with eco-friendly catalysts like Bi(OTf)₃ in cyclization steps to reduce side reactions.

- Stepwise Monitoring : Use in-situ FTIR to track intermediate formation (e.g., imine intermediates at 1650–1700 cm⁻¹) and adjust reaction times accordingly .

Q. How to design studies evaluating structure-activity relationships (SAR) of this compound analogs?

- Methodological Answer :

- Systematic Modification : Synthesize analogs with substituent variations (e.g., 5-OCH₃ → 5-OCH₂CH₃) and test in vitro bioactivity (e.g., kinase inhibition assays).

- Data Analysis : Apply multivariate regression to correlate electronic parameters (Hammett σ) with IC₅₀ values. Reference analogs like 6,7-dimethoxy derivatives for baseline activity .

Q. What methodologies are effective for impurity profiling of this compound in drug development?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.